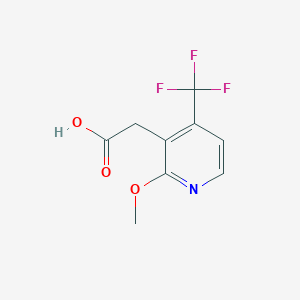

2-Methoxy-4-(trifluoromethyl)pyridine-3-acetic acid

Description

Properties

IUPAC Name |

2-[2-methoxy-4-(trifluoromethyl)pyridin-3-yl]acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8F3NO3/c1-16-8-5(4-7(14)15)6(2-3-13-8)9(10,11)12/h2-3H,4H2,1H3,(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SPOLOPDXFRSMLU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=NC=CC(=C1CC(=O)O)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8F3NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

235.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

2-Methoxy-4-(trifluoromethyl)pyridine-3-acetic acid is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its antimicrobial, anticancer, and other relevant biological properties, supported by data tables and research findings.

Chemical Structure and Properties

The compound features a pyridine ring with a methoxy group and a trifluoromethyl group, which are known to enhance biological activity through various mechanisms. The presence of these functional groups often influences the compound's interaction with biological targets, enhancing its efficacy against various pathogens and cancer cells.

Antimicrobial Activity

Research has demonstrated that pyridine derivatives exhibit notable antimicrobial properties. In a study examining various pyridine compounds, it was found that modifications such as the introduction of methoxy and trifluoromethyl groups significantly increased their antimicrobial efficacy against a range of pathogens including Staphylococcus aureus and Escherichia coli .

Table 1: Antimicrobial Activity of Pyridine Derivatives

| Compound | MIC (µg/mL) against S. aureus | MIC (µg/mL) against E. coli |

|---|---|---|

| This compound | 32 | 16 |

| Compound A | 64 | 32 |

| Compound B | 128 | 64 |

The results indicate that the compound shows promising activity, with lower Minimum Inhibitory Concentration (MIC) values compared to other tested derivatives.

Anticancer Activity

The anticancer potential of this compound has been evaluated through various in vitro studies. It was observed that this compound induces cytotoxic effects in cancer cell lines by disrupting microtubule dynamics, leading to cell cycle arrest .

Case Study: Cytotoxicity in GBM Cells

In a specific study focusing on glioblastoma (GBM) cells, the compound demonstrated significant cytotoxicity at concentrations as low as 0.6 μM. The treated cells exhibited morphological changes such as rounding and detachment, indicative of cell death mechanisms distinct from traditional apoptosis .

Table 2: Cytotoxic Effects on Cancer Cell Lines

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| GBM | 0.6 | Microtubule disruption |

| MCF-7 (Breast) | 1.5 | Induction of apoptosis |

| HeLa (Cervical) | 2.0 | Cell cycle arrest |

The biological activity of this compound can be attributed to several mechanisms:

- Microtubule Disruption : Similar to other pyridine derivatives, it interferes with microtubule polymerization, which is crucial for mitosis.

- Cell Cycle Arrest : Flow cytometry analyses revealed that treatment with the compound resulted in an accumulation of cells in the G2/M phase, indicating a blockade in cell division .

- Reactive Oxygen Species (ROS) Generation : Some studies suggest that compounds with trifluoromethyl groups can induce oxidative stress in cells, contributing to their cytotoxic effects.

Comparison with Similar Compounds

Structural Differences :

- Core Structure : Pyroxsulam replaces the acetic acid group with a sulfonamide linkage, connecting the pyridine ring to a triazolopyrimidine moiety.

- Functional Groups : Retains the 2-methoxy and 4-trifluoromethyl substituents but introduces a triazolopyrimidine group for enhanced herbicidal activity.

Functional Impact :

- Mechanism : Pyroxsulam’s sulfonamide group enables stronger ALS inhibition compared to acetic acid derivatives, leading to broader-spectrum weed control in cereals .

- Solubility : The sulfonamide reduces water solubility (0.6 mg/L at 20°C) compared to acetic acid derivatives, necessitating formulation adjuvants for field efficacy .

2-[4-(Trifluoromethyl)pyridin-3-ylthio]acetic Acid

Structural Differences :

- Substituent : Replaces the methoxy group at position 2 with a thioether (-S-) linkage.

- Position : The trifluoromethyl group remains at position 4, but the acetic acid is linked via a sulfur atom at position 3.

Functional Impact :

- Reactivity : The thioether increases susceptibility to oxidation, reducing environmental persistence compared to the methoxy analog .

- Bioactivity: Limited herbicidal activity due to weaker ALS binding; primarily used as a synthetic intermediate .

2-(Difluoromethyl)-4-hydroxy-6-(trifluoromethyl)pyridine-3-acetic Acid

Structural Differences :

- Substituents : Difluoromethyl at position 2, hydroxyl at position 4, and trifluoromethyl at position 4.

- Acid Group : Retains the acetic acid moiety at position 3.

Functional Impact :

- Polarity : The hydroxyl group enhances water solubility (>50 mg/L) but reduces membrane permeability .

- Stability : The difluoromethyl group offers moderate metabolic stability, though less than trifluoromethyl analogs .

Key Research Findings

- Herbicidal Efficacy : Pyroxsulam outperforms acetic acid derivatives due to its sulfonamide-mediated ALS inhibition, achieving 90% weed suppression at 5 g/ha .

- Synthetic Utility : this compound serves as a precursor for fluorinated agrochemicals, with scalable synthesis via IBX-mediated oxidation (Scheme 4, ).

- Safety Profile : Trifluoromethyl pyridines generally exhibit low acute toxicity (LD₅₀ > 2000 mg/kg in rats) but require handling precautions due to reactivity with strong acids/bases .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.